N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide

Description

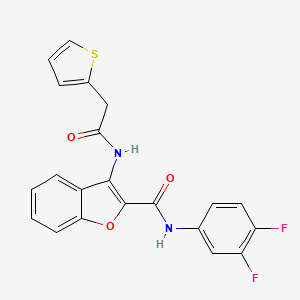

N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 3,4-difluorophenyl group and a thiophene acetamido substituent. The benzofuran core (C8H5O) is functionalized at the 2-position with a carboxamide moiety linked to the difluorophenyl group, while the 3-position features an acetamido bridge to a thiophene heterocycle.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O3S/c22-15-8-7-12(10-16(15)23)24-21(27)20-19(14-5-1-2-6-17(14)28-20)25-18(26)11-13-4-3-9-29-13/h1-10H,11H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKXZTMVCVCUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with a difluorophenyl substituent and an acetamido group linked to a thiophene moiety. Such structural features are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit activity against various biological targets. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition of key enzymes such as α-glucosidase, which is important for carbohydrate metabolism. For instance, a related series demonstrated IC50 values significantly lower than standard inhibitors like acarbose, suggesting strong inhibitory potential .

- Anti-inflammatory Effects : The presence of the thiophene ring may contribute to anti-inflammatory properties by modulating signaling pathways involved in inflammation .

- Anticancer Activity : Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

| Activity Assay | IC50 (µM) | Reference |

|---|---|---|

| α-Glucosidase Inhibition | 40.7 - 173.6 | |

| Cytotoxicity (Cancer Cells) | Varies | |

| AChE Inhibition | Not specified |

Case Studies

- Anti-Cancer Efficacy : A study involving similar benzofuran derivatives reported significant cytotoxicity against various cancer cell lines, with some compounds showing selectivity towards specific types of cancer cells. This suggests that modifications in the benzofuran structure can enhance anticancer properties .

- Inflammatory Response Modulation : Another study highlighted the anti-inflammatory potential of related compounds through the inhibition of pro-inflammatory cytokines in vitro, indicating that this compound may also possess therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis: Fluorinated vs. Alkyl/Aromatic Groups

Target Compound

- 3,4-Difluorophenyl Group : Introduces electronegativity and metabolic stability due to fluorine’s electron-withdrawing nature. Fluorination often enhances binding affinity to hydrophobic enzyme pockets and reduces oxidative metabolism .

- Thiophene’s smaller size (compared to naphthyl) minimizes steric hindrance, possibly improving target interaction.

3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide ()

- Dimethyl groups lack fluorine’s electronegative effects, which may lower metabolic stability .

- Naphthamide Substituent: A larger aromatic system (vs.

Ethyl/Methyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate ()

- Fluorophenyl and Imidazotriazine Moieties : The fluorophenyl group mirrors the target’s fluorination strategy, while the fused imidazotriazine ring introduces rigidity and diverse hydrogen-bonding capabilities. Ester groups (ethyl/methyl) may improve solubility but reduce metabolic resistance compared to carboxamides .

Molecular and Physicochemical Properties

*Calculated based on structural analysis; †Assumed formula: Benzofuran (C8H5O) + C7H5F2N2O2S (difluorophenyl carboxamide and thiophene acetamido).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.